molecular formula C9H13N3O3 B12468136 Methyl 3-(3-carbamoylpyrazol-1-yl)butanoate

Methyl 3-(3-carbamoylpyrazol-1-yl)butanoate

Cat. No.: B12468136
M. Wt: 211.22 g/mol
InChI Key: GWKGMWIMGDWRIH-UHFFFAOYSA-N
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Description

Methyl 3-(3-carbamoylpyrazol-1-yl)butanoate is an organic compound that belongs to the class of esters It features a pyrazole ring substituted with a carbamoyl group and a butanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-carbamoylpyrazol-1-yl)butanoate typically involves the reaction of 3-carbamoylpyrazole with methyl 3-bromobutanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the ester, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification of the product is usually achieved through recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

Methyl 3-(3-carbamoylpyrazol-1-yl)butanoate has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-(3-carbamoylpyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active site residues, while the ester moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 3-methylbutanoate
  • Ethyl 3-methylbutanoate
  • Methyl 3-(3-aminopyrazol-1-yl)butanoate

Comparison: Methyl 3-(3-carbamoylpyrazol-1-yl)butanoate is unique due to the presence of both a carbamoyl group and a pyrazole ring, which confer distinct chemical and biological properties. Compared to similar esters, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

methyl 3-(3-carbamoylpyrazol-1-yl)butanoate

InChI

InChI=1S/C9H13N3O3/c1-6(5-8(13)15-2)12-4-3-7(11-12)9(10)14/h3-4,6H,5H2,1-2H3,(H2,10,14)

InChI Key

GWKGMWIMGDWRIH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)N1C=CC(=N1)C(=O)N

Origin of Product

United States

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